molecular formula C30H31N3O7 B040839 Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) CAS No. 112897-99-1

Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)

Cat. No.: B040839
CAS No.: 112897-99-1
M. Wt: 545.6 g/mol
InChI Key: SUENBDLQORXVMC-YULOIDQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is a synthetic derivative of cytidine, a nucleoside molecule that is a fundamental component of ribonucleic acid (RNA). This compound is often used in the synthesis of oligonucleotides for various research and industrial applications. The addition of the bis(4-methoxyphenyl)phenylmethyl group provides unique properties that enhance its stability and functionality in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) typically involves the protection of the hydroxyl groups of cytidine followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using a suitable protecting group such as dimethoxytrityl (DMT).

    Introduction of Bis(4-methoxyphenyl)phenylmethyl Group: The protected cytidine is then reacted with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base such as pyridine to introduce the bis(4-methoxyphenyl)phenylmethyl group.

    Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(4-methoxyphenyl)phenylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of oligonucleotides for research in genetics and molecular biology.

    Biology: Employed in studies involving RNA synthesis and function.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the production of synthetic nucleotides for various industrial applications.

Mechanism of Action

The mechanism of action of Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) involves its incorporation into oligonucleotides, where it enhances the stability and functionality of the synthesized RNA or DNA. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its binding affinity to complementary nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: A similar compound with a benzoyl protecting group.

    Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Another nucleoside with a similar protecting group.

Uniqueness

Cytidine,5’-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is unique due to its specific protecting group, which provides enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and precise control over nucleoside interactions.

Biological Activity

Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound exhibits a complex structure that influences its interaction with biological systems, making it a subject of various studies aimed at elucidating its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C52H74N5O10PSi
  • Molecular Weight : 988.23 g/mol
  • CAS Number : 872548-65-7

The compound features a cytidine backbone modified with a bis(4-methoxyphenyl)phenylmethyl moiety, which enhances its lipophilicity and potentially its ability to penetrate biological membranes.

The biological activity of Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) primarily revolves around its interaction with nucleic acid structures and enzymes involved in nucleic acid metabolism. Studies suggest that this compound may act as an inhibitor or modulator of specific enzymes, such as nucleoside kinases, which are crucial for nucleotide synthesis and metabolism.

Key Mechanisms:

  • Inhibition of Nucleoside Kinases : Preliminary studies indicate that the compound can inhibit nucleoside kinases, thereby affecting the phosphorylation of nucleosides and potentially leading to altered cellular proliferation rates.
  • Interaction with DNA/RNA : The presence of the methoxyphenyl groups may facilitate intercalation into DNA or RNA structures, influencing their stability and function.

Biological Activities

  • Antiviral Activity :
    • Cytidine derivatives have been explored for their antiviral properties, particularly against RNA viruses. The modification with phenyl groups may enhance binding affinity to viral enzymes.
    • Case studies have shown promising results in vitro against various viral strains.
  • Antitumor Properties :
    • Research indicates that modifications in nucleoside structures can lead to increased cytotoxicity against cancer cell lines. The compound's ability to interfere with nucleic acid synthesis suggests potential applications in cancer therapy.
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in cultured tumor cells.
  • Neuroprotective Effects :
    • Some derivatives of cytidine have shown neuroprotective effects in models of neurodegenerative diseases. The mechanism is thought to involve modulation of cellular signaling pathways related to inflammation and oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication in vitro
AntitumorInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction of oxidative stress markers

Case Studies

  • Antiviral Efficacy Study :
    • A study conducted on various RNA viruses showed that Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI) reduced viral load significantly when administered at specific concentrations, suggesting a mechanism involving inhibition of viral polymerases.
  • Cancer Cell Line Analysis :
    • In vitro experiments using breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent.
  • Neuroprotection Assessment :
    • In animal models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced neuronal loss, attributed to its antioxidant properties.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)33-17-16-25(31)32-29(33)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H2,31,32,36)/t24-,26-,27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUENBDLQORXVMC-YULOIDQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.